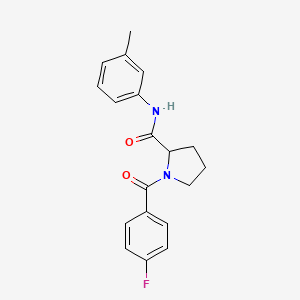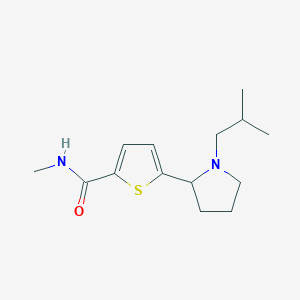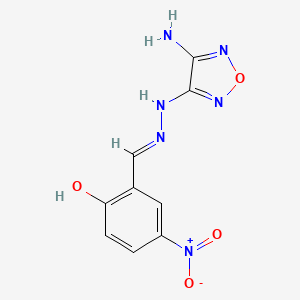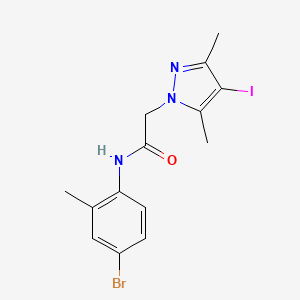![molecular formula C23H29FN2O B5972232 N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide, commonly known as FP1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FP1 belongs to the class of compounds known as piperidine derivatives and has been shown to possess significant pharmacological properties.
Mécanisme D'action
The exact mechanism of action of FP1 is not fully understood, but it is believed to act as an agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, mitochondrial function, and protein folding. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects, which may explain some of the therapeutic properties of FP1.
Biochemical and Physiological Effects:
FP1 has been shown to have various biochemical and physiological effects. In animal studies, FP1 has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. FP1 has also been shown to have anti-inflammatory and antioxidant effects. In addition, FP1 has been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FP1 in lab experiments is its potential therapeutic applications in various fields of medicine. FP1 has been extensively studied for its neuroprotective, anti-inflammatory, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the main limitations of using FP1 in lab experiments is its low yield, which makes it difficult to obtain large quantities of the compound for further studies.
Orientations Futures
There are several future directions for the study of FP1. One of the main areas of research is the development of new drugs based on the structure of FP1. Researchers are also interested in studying the mechanism of action of FP1 in more detail, as well as its potential therapeutic applications in various fields of medicine. In addition, researchers are interested in studying the pharmacokinetics and pharmacodynamics of FP1 in humans, which will be essential for the development of new drugs based on this compound.
Conclusion:
In conclusion, FP1 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. FP1 belongs to the class of compounds known as piperidine derivatives and has been shown to possess significant pharmacological properties. The synthesis of FP1 involves a multi-step process, and the yield obtained through this process is typically around 40%. FP1 has been shown to have various biochemical and physiological effects, and its potential therapeutic applications make it a promising candidate for the development of new drugs.
Méthodes De Synthèse
The synthesis of FP1 involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with ethylmagnesium bromide, followed by the reaction of the resulting compound with piperidine. The final step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal and 4-dimethylaminopyridine. The yield of FP1 obtained through this process is typically around 40%.
Applications De Recherche Scientifique
FP1 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, FP1 has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, FP1 has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, FP1 has been shown to possess anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O/c1-18-6-3-4-8-22(18)23(27)25(2)16-20-7-5-14-26(17-20)15-13-19-9-11-21(24)12-10-19/h3-4,6,8-12,20H,5,7,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNRHUAPKNIIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2CCCN(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)


![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)



![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)